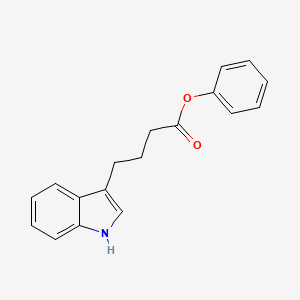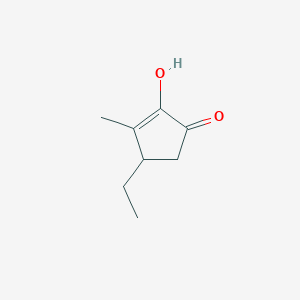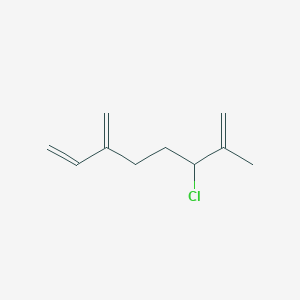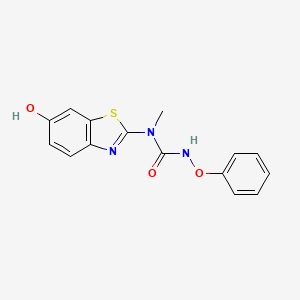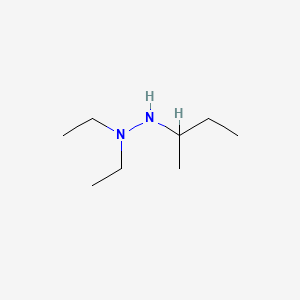
1,1-Diethyl-2-sec-butylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-2-sec-butylhydrazine is an organic compound with the molecular formula C8H20N2. It is a hydrazine derivative, characterized by the presence of two ethyl groups and a sec-butyl group attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-2-sec-butylhydrazine can be synthesized through the reaction of sec-butylhydrazine with diethyl sulfate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
sec-Butylhydrazine+Diethyl sulfate→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other nitrogen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating agents or halogenated compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction may produce amines.
Scientific Research Applications
1,1-Diethyl-2-sec-butylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound may be used in studies involving nitrogen metabolism and related biochemical pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2-sec-butylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in biochemical or pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethylhydrazine: Lacks the sec-butyl group, making it less sterically hindered.
1,1-Diethyl-2-methylhydrazine: Contains a methyl group instead of a sec-butyl group, affecting its reactivity and properties.
Uniqueness
1,1-Diethyl-2-sec-butylhydrazine is unique due to the presence of both ethyl and sec-butyl groups, which influence its steric and electronic properties
Properties
CAS No. |
67398-40-7 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2-butan-2-yl-1,1-diethylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-5-8(4)9-10(6-2)7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
WFQSIAIFBOBSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


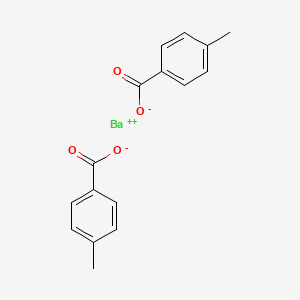
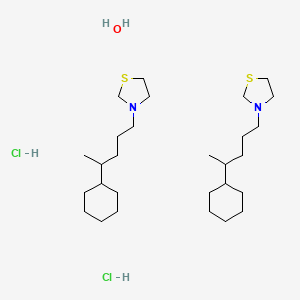
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
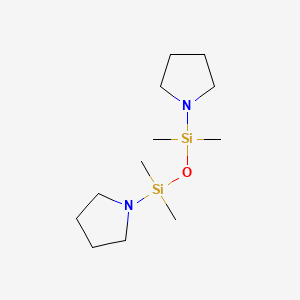
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
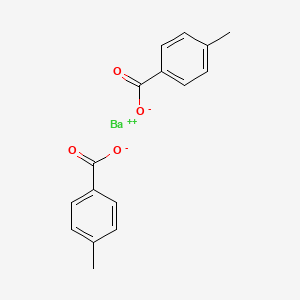

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)


